1,1,1,3,3,3-Hexafluoropropane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 81.71 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Compressed Gas;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

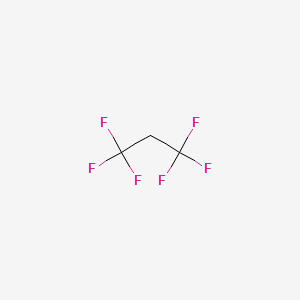

Structure

3D Structure

特性

IUPAC Name |

1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6/c4-2(5,6)1-3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGXIBWMJZWTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052435 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquefied gas; [MSDSonline] | |

| Record name | Propane, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-1.1 °C, BP: -1.4 °C | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4343 g/cu cm at 0 °C | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

690-39-1, 27070-61-7 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027070617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 1,1,1,3,3,3-hexafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3,3,3-HEXAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7075BUD0LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94.2 °C, MP: -93.6 °C | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,1,3,3,3-Hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa, is a hydrofluorocarbon with the chemical formula C₃H₂F₆. It is a colorless, odorless gas under standard conditions and is typically handled as a liquefied gas.[1][2] While traditionally used in applications such as fire suppression and refrigeration, its unique properties are also of interest to the scientific research and pharmaceutical development communities.[1][3][4] This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental methodologies for their determination, and its applications in a research context.

Core Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂F₆ | [1][2] |

| Molecular Weight | 152.04 g/mol | [1][3] |

| Appearance | Colorless gas | [2][4] |

| Odor | Odorless | [3] |

| Boiling Point | -1.1 to -1.4 °C | [1][3][4] |

| Melting Point | -93.6 to -94.2 °C | [1][3][4] |

| Density (liquid at 0°C) | 1.4343 g/cm³ | [3] |

| Vapor Pressure (at 25°C) | 270 kPa | [2] |

| Water Solubility (at 20°C) | 724 mg/L | [2] |

Table 2: Thermodynamic and Safety Properties

| Property | Value | Source(s) |

| Critical Temperature | 398.07 K | [3] |

| Critical Pressure | 3.18 MPa | [3] |

| Flash Point | Non-flammable | [2] |

| Global Warming Potential (100-year) | 9,810 | [1][3] |

| Chemical Stability | Stable under normal conditions. Incompatible with alkali metals and strong bases. | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of liquefied gases like this compound are outlined below. These are generalized procedures based on established methods.

Determination of Vapor Pressure (Static or Isochoric Method)

This method involves measuring the pressure of the vapor in equilibrium with its liquid phase at various temperatures in a fixed-volume apparatus.

-

Apparatus: A constant-volume cell (isochoric cell) made of a material compatible with fluorinated hydrocarbons, equipped with a high-precision pressure transducer and a temperature sensor (e.g., a platinum resistance thermometer). The cell is placed in a thermostatically controlled bath.

-

Procedure:

-

The isochoric cell is first evacuated to a high vacuum to remove any residual gases.

-

A precisely measured amount of this compound is introduced into the cell. The amount is chosen so that a liquid-vapor equilibrium is present over the desired temperature range.

-

The cell is immersed in the thermostatic bath, and the temperature is set to the lowest desired value and allowed to stabilize.

-

Once thermal equilibrium is reached, the vapor pressure is recorded from the pressure transducer.

-

The temperature of the bath is incrementally increased, and the vapor pressure is recorded at each new stable temperature point.

-

The collected data points of pressure versus temperature are then used to develop a vapor pressure curve.

-

Determination of Liquid Density (Pressure Hydrometer Method - ASTM D1657)

This method is suitable for determining the density of liquefied petroleum gases and can be adapted for this compound.

-

Apparatus: A transparent pressure cylinder capable of withstanding the vapor pressure of the sample, a hydrometer calibrated for use under pressure, a thermometer, and a constant-temperature bath.

-

Procedure:

-

The pressure cylinder is first purged with a small amount of the this compound sample to remove any contaminants.

-

The cylinder is then carefully filled with the liquid sample, ensuring the hydrometer floats freely and is not in contact with the cylinder walls.

-

The sealed cylinder is placed in a constant-temperature bath until the system reaches thermal equilibrium.

-

The density is read from the hydrometer scale at the point where the liquid surface intersects the stem. The temperature is simultaneously recorded.

-

This process can be repeated at different temperatures to determine the density as a function of temperature.

-

Determination of Enthalpy of Vaporization (Calorimetric Method)

Calorimetry provides a direct measurement of the heat absorbed during the phase change from liquid to vapor at a constant temperature.

-

Apparatus: A vaporization calorimeter, which typically consists of a sample cell with a heating element, a temperature sensor, and an outlet for the vaporized gas. The entire assembly is housed within a controlled-temperature jacket to ensure isothermal conditions.

-

Procedure:

-

A known mass of liquid this compound is introduced into the sample cell.

-

The calorimeter is brought to the desired constant temperature.

-

A constant electrical power is applied to the heating element to induce vaporization of the liquid at a steady rate.

-

The mass of the vaporized substance is determined, for example, by collecting and weighing the condensed vapor over a specific time period.

-

The enthalpy of vaporization (ΔHvap) is calculated from the electrical energy supplied (Q) and the mass (m) of the vaporized sample using the formula: ΔHvap = Q / m.

-

Relevance in a Research and Development Context

While not a direct participant in biological signaling pathways, this compound serves as a valuable tool in chemical synthesis and pharmaceutical development. Its utility stems from its unique chemical structure, which features a hexafluorinated propane backbone.[5] This structure can impart desirable properties such as enhanced stability, modified solubility, and altered biological activity when incorporated into larger molecules.[5]

In pharmaceutical research, the introduction of fluorine atoms into a molecule is a common strategy to modulate its pharmacokinetic and pharmacodynamic properties. This compound can act as a building block or reagent in the synthesis of complex fluorinated compounds, including novel drug candidates and advanced materials.[5]

Visualizations

Synthesis of this compound

The industrial synthesis of this compound typically involves the vapor-phase fluorination of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride.[2] This process is illustrated in the workflow diagram below.

Caption: Vapor-phase synthesis of this compound.

Toxicological Profile

For professionals in drug development and research, understanding the toxicological profile of any chemical is paramount. This compound exhibits low acute toxicity.[1][3] In animal studies, the 4-hour acute lethal concentration in rats was found to be greater than 195,000 ppm, with narcosis being the primary observed clinical sign during exposure.[1][3] Importantly, no evidence of mutagenic or genotoxic activity was found in in-vitro human lymphocyte assays.[1][3] Developmental toxicity studies in rats did not show adverse fetal effects.[6]

Conclusion

This compound is a compound with a well-characterized set of chemical and physical properties. While its primary applications have been industrial, its role as a fluorinated building block in chemical synthesis presents opportunities for researchers and scientists in the development of novel materials and pharmaceuticals. A thorough understanding of its properties, handling requirements, and toxicological profile is essential for its safe and effective use in a laboratory setting.

References

In-Depth Technical Guide to the Physical Properties of HFC-236fa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa). The information is compiled from various technical datasheets and scientific publications to ensure accuracy and depth, catering to the needs of researchers and professionals in scientific fields. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical Identity and General Properties

HFC-236fa is a hydrofluorocarbon with the chemical formula CF₃CH₂CF₃. It is a colorless and odorless gas under standard conditions.[1][2] Due to its thermodynamic properties and low toxicity, it has been utilized as a fire suppression agent, a refrigerant, and in various specialized applications.[2][3] It is also known by trade names such as FE-36™ and is considered an alternative to ozone-depleting substances, having an Ozone Depletion Potential (ODP) of zero.[3]

Table 1: General and Chemical Identity of HFC-236fa

| Property | Value |

| Chemical Name | This compound |

| Synonyms | HFC-236fa, R-236fa, FE-36 |

| CAS Number | 690-39-1 |

| Molecular Formula | C₃H₂F₆ |

| Molecular Weight | 152.04 g/mol [3][4] |

| Appearance | Colorless gas or liquefied gas[4] |

| Odor | Odorless[1] |

Core Physical and Thermodynamic Properties

The physical and thermodynamic properties of HFC-236fa are critical for its application in various systems. These properties have been determined through standardized experimental methods.

Table 2: Key Physical and Thermodynamic Properties of HFC-236fa

| Property | Value |

| Boiling Point (at 1 atm) | -1.4 °C (29.4 °F)[3][4] |

| Melting Point | -93.6 °C (-136.5 °F)[2][4] |

| Critical Temperature | 124.9 °C (256.8 °F) |

| Critical Pressure | 3.18 MPa[1] |

| Liquid Density (at 20 °C) | 1.36 g/cm³ |

| Vapor Pressure (at 25 °C) | 272.4 kPa[5] |

| Solubility in Water | 724 mg/L[2] |

| Ozone Depletion Potential (ODP) | 0[3] |

| Global Warming Potential (GWP, 100-year) | 9,810[1][2] |

Experimental Protocols

The determination of the physical properties of chemical compounds like HFC-236fa follows internationally recognized standardized methods to ensure accuracy and reproducibility. Below are detailed methodologies for two key experimental procedures.

Determination of Boiling Point (Based on OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The Thiele tube method is a common and effective technique for this measurement.

Apparatus:

-

Thiele tube containing a high-boiling point liquid (e.g., mineral oil)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube, sealed at one end

-

Sample of HFC-236fa (in liquefied form)

-

Heating source (e.g., Bunsen burner)

Procedure:

-

A small amount of the liquefied HFC-236fa sample is placed into the small test tube.

-

The capillary tube is inverted (sealed end up) and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed into the Thiele tube, with the oil level above that of the sample.

-

The side arm of the Thiele tube is gently and uniformly heated. This design promotes convection currents in the oil, ensuring even heat distribution.

-

As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the sample will equal the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Determination of Vapor Pressure (Based on ASTM D1267)

This method is designed for determining the gauge vapor pressure of liquefied petroleum (LP) gases, which is applicable to liquefied HFC-236fa.

Apparatus:

-

Vapor pressure apparatus, consisting of an upper chamber and a lower chamber.

-

Pressure gauge.

-

Constant-temperature water bath.

-

Thermometer for the water bath.

Procedure:

-

The apparatus is first purged to remove any residual substances.

-

The lower chamber of the apparatus is filled with the chilled HFC-236fa sample, ensuring it is in its liquid phase.

-

A specific volume of the liquid is then withdrawn to create a pre-determined vapor-liquid ratio.

-

The apparatus is sealed and placed in the constant-temperature water bath, which is maintained at the desired test temperature (e.g., 37.8 °C).

-

The apparatus is periodically agitated to ensure the system reaches equilibrium.

-

Once the pressure reading on the gauge stabilizes, this value is recorded as the vapor pressure of HFC-236fa at that specific temperature.

Visualizations

The following diagrams illustrate the relationships between the physical properties of HFC-236fa and a typical experimental workflow.

Caption: Logical relationships between key physical properties of HFC-236fa.

Caption: Simplified workflow for boiling point determination via the Thiele tube method.

References

An In-Depth Technical Guide to the Synthesis of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa, is a hydrofluorocarbon with the chemical formula CF₃CH₂CF₃.[1][2] It is a colorless, odorless gas that has found applications in various fields, including as a fire suppressant, refrigerant, and foaming agent.[1][3] This technical guide provides a comprehensive overview of the primary synthesis mechanisms of HFC-236fa, detailing the reaction pathways, experimental protocols, and quantitative data to support research and development in related fields.

Core Synthesis Mechanisms

The industrial production of this compound is primarily achieved through two main routes: the vapor-phase fluorination of 1,1,1,3,3,3-hexachloropropane and the reduction of hexafluoroacetone. A third, less common method involves the hydrogenation of hexafluoropropene.

Vapor-Phase Fluorination of 1,1,1,3,3,3-Hexachloropropane (HCC-230fa)

The most prevalent industrial method for synthesizing HFC-236fa is the gas-phase reaction of 1,1,1,3,3,3-hexachloropropane (CCl₃CH₂CCl₃) with anhydrous hydrogen fluoride (HF) in the presence of a trivalent chromium-based catalyst.[1]

Reaction Pathway:

The overall reaction proceeds as a series of halogen exchange reactions where chlorine atoms are progressively replaced by fluorine atoms.

References

An In-depth Technical Guide to 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: This technical guide provides a comprehensive overview of 1,1,1,3,3,3-Hexafluoropropane, commonly known as HFC-236fa. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2][3] This document details its chemical and physical properties, applications, safety and toxicity data, and environmental impact. The information is presented to serve as a foundational resource for professionals in research and development.

Chemical Identity and Synonyms

HFC-236fa is a hydrofluorocarbon with the chemical formula CF3CH2CF3.[1][3] It is a colorless, odorless gas under standard conditions.[4]

| Identifier | Value |

| IUPAC Name | This compound[1][2][3] |

| Common Name | HFC-236fa |

| CAS Number | 690-39-1[1][3] |

| EC Number | 425-320-1[2] |

| Molecular Formula | C3H2F6[2][5] |

| Synonyms | R-236fa, FC-236fa, FE-36, Bistrifluoromethylmethane, 2,2-Dihydroperfluoropropane[1][2][4][6] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of HFC-236fa.

| Property | Value |

| Molar Mass | 152.04 g/mol [1] |

| Boiling Point | -1.4 °C to -0.7 °C[2][7] |

| Melting Point | -98.0 °C to -93.6 °C[2][7] |

| Vapor Pressure | 0.27 MPa (at 25 °C)[2] |

| Density | 1.370 g/cm³[7] |

| Solubility in Water | 724 mg/L[2] |

Environmental Data

HFC-236fa was developed as a replacement for ozone-depleting substances. Its environmental impact is characterized by the following metrics.

| Environmental Metric | Value |

| Ozone Depletion Potential (ODP) | 0[1][6][8] |

| Global Warming Potential (GWP, 100-year) | 9,400 - 9,810[4] |

| Atmospheric Lifetime | Approximately 192 years[9] |

Applications

HFC-236fa has several key industrial applications owing to its specific properties.

-

Fire Suppressant: It is widely used as a clean agent fire extinguishant, serving as a replacement for Halon 1211.[3][6][8] It is effective for Class A, B, and C fires and is safe for use in occupied spaces and on sensitive electronic equipment as it is non-conductive and leaves no residue.[8]

-

Refrigerant: HFC-236fa is used as a refrigerant, notably as a replacement for CFC-114 in centrifugal chillers.[1][7][9]

-

Other Uses: It also finds application as a foaming agent, heat-transfer medium, dielectric gas, and a thermodynamic power cycle working fluid.[2]

Safety and Toxicity

The toxicological profile of HFC-236fa has been evaluated to ensure its safe handling and use.

| Toxicity Metric | Value |

| Acute Inhalation Toxicity (Rat, 4-hr LC50) | > 195,000 ppm[4] |

| Cardiac Sensitization (Dog, NOAEL) | 100,000 ppm[1][4] |

| Cardiac Sensitization (Dog, LOAEL) | 150,000 ppm[1][4] |

| Acceptable Exposure Limit (DuPont AEL, 8- or 12-hr TWA) | 1,000 ppm[1] |

Inhaling high concentrations of HFC-236fa can lead to temporary central nervous system depression, with symptoms such as dizziness and headache.[1] Direct contact with the liquid form can cause frostbite.[1]

Experimental Protocols

Cardiac Sensitization Evaluation in Beagle Dogs (Summary)

-

Objective: To determine the concentration of HFC-236fa that induces cardiac sensitization to an adrenaline challenge.

-

Methodology: Beagle dogs were exposed to varying concentrations of HFC-236fa via a face mask. After a 5-minute exposure period, an epinephrine challenge injection was administered. The electrocardiogram (ECG) was monitored for alterations, such as ectopic beats, for 5 minutes post-injection. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) were determined based on the ECG results.[7]

Materials Compatibility Testing (Summary)

-

Objective: To assess the compatibility of HFC-236fa with various common plastics.

-

Methodology: Plastic samples were exposed to liquid HFC-236fa through direct spraying. Additionally, other plastic samples were placed in an atmosphere containing 20% (by volume) HFC-236fa for 168 hours at 23°C. The compatibility was evaluated by measuring changes in weight, volume, linear swell, and observing any surface changes.[1]

Production and Synthesis

HFC-236fa is primarily produced through two main methods.

-

Liquid Phase Fluorination: This method uses hexachloropropane and hydrogen fluoride as the raw materials. It is a widely used method due to its operational convenience and economic viability.[5]

-

Gas Phase Fluorination: This process involves the reaction of hexachloropropane with hydrogen chloride.[5]

Caption: Primary synthesis routes for HFC-236fa.

Logical Workflow for Application as a Fire Suppressant

The following diagram illustrates the typical sequence of events when HFC-236fa is used in a fire suppression system.

Caption: Workflow of an HFC-236fa fire suppression system.

References

- 1. origenseguridad.com.mx [origenseguridad.com.mx]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. HFC-236fa [beijingyuji.com]

- 4. This compound | C3H2F6 | CID 12722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. stargetgas.com [stargetgas.com]

- 6. agas.com [agas.com]

- 7. Hydrofluorocarbon-236fa - Submarine Exposure Guidance Levels for Selected Hydrofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. halichem.com [halichem.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

CAS number 690-39-1 properties

An In-depth Technical Guide to (-)-Shikimic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of (-)-shikimic acid (CAS No. 138-59-0), a key chiral intermediate in the pharmaceutical industry. This document details its physicochemical properties, spectroscopic data, biological significance, and relevant experimental protocols, with a focus on its role in drug development.

Physicochemical Properties

(-)-Shikimic acid is a white crystalline solid.[1] It is a naturally occurring cyclohexenecarboxylic acid and a central intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms.[2] Its high solubility in water and insolubility in nonpolar solvents are notable characteristics.[2]

| Property | Value | Reference(s) |

| CAS Number | 138-59-0 | [2] |

| Molecular Formula | C₇H₁₀O₅ | [2] |

| Molecular Weight | 174.15 g/mol | [2] |

| Melting Point | 185-187 °C | [2] |

| Water Solubility | 18 g/100 mL (at 20 °C) | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and DMF. Insoluble in chloroform, benzene, and petroleum ether. | [3][4] |

| pKa | 5.19 (at 14.1 °C) | [3][5] |

| Specific Optical Rotation | [α]ᴅ¹⁸ = -183.8° (c=4.03 in water) | [6] |

| UV Maximum (λmax) | 213 nm | [3] |

Spectroscopic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of shikimic acid.

¹H and ¹³C NMR Spectral Data of Shikimic Acid in D₂O

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | 133.22 |

| 2 | 6.8 (m) | 138.72 |

| 3 | 4.4 (m) | 69.01 |

| 4 | 3.8 (dd) | 74.76 |

| 5 | 4.1 (m) | 69.54 |

| 6 | 2.3 (dd), 2.8 (dd) | 35.38 |

| 7 (COOH) | - | 178.09 |

Note: Spectra were recorded on a 400 MHz spectrometer at 298K and pH 7.4, referenced to DSS.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of shikimic acid shows a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 174. Key fragments arise from the loss of water (H₂O), carboxyl (COOH), and other small molecules from the cyclohexene ring.

Biological Significance and Signaling Pathways

The Shikimate Pathway

Shikimic acid is a pivotal intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[7] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[8]

The key enzymatic steps of the shikimate pathway are as follows:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase catalyzes the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form DAHP.

-

3-dehydroquinate (DHQ) synthase converts DAHP to DHQ.

-

3-dehydroquinate dehydratase catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).

-

Shikimate dehydrogenase reduces DHS to shikimate.

-

Shikimate kinase phosphorylates shikimate to form shikimate-3-phosphate.

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase catalyzes the addition of a second PEP molecule to form EPSP.

-

Chorismate synthase converts EPSP to chorismate, the precursor for aromatic amino acids.

Other Biological Activities

Beyond its role as a biosynthetic precursor, shikimic acid and its derivatives exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1]

-

Antioxidant Activity: The polyphenolic-like structure of shikimic acid enables it to neutralize free radicals, thereby reducing oxidative stress.[9] This activity is attributed to its ability to donate a hydrogen atom from its hydroxyl groups.

-

Neuroprotective Effects: Studies have shown that shikimic acid can protect neuronal cells from oxidative stress-induced toxicity.[7] The proposed mechanism involves the activation of the AKT/Nrf2 pathway and inhibition of the NF-κB pathway, which suppresses neuro-inflammation.[1][10]

Applications in Drug Development

Synthesis of Oseltamivir (Tamiflu®)

The most significant application of (-)-shikimic acid in the pharmaceutical industry is as the starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu®), which is used to treat and prevent influenza A and B infections.[11]

A common synthetic route involves the conversion of shikimic acid to an epoxide intermediate, followed by regioselective opening with an azide nucleophile, reduction of the azide to an amine, and subsequent functional group manipulations to yield oseltamivir.[5]

Development of Novel Therapeutics

The shikimate pathway's absence in humans makes its enzymes attractive targets for novel antimicrobial and antiparasitic drugs.[12] Researchers are actively exploring shikimic acid derivatives as potential inhibitors of enzymes like shikimate dehydrogenase.[12]

Experimental Protocols

Extraction of Shikimic Acid from Star Anise (Illicium verum)

Several methods have been developed for the extraction of shikimic acid from its primary natural source, Chinese star anise.[13] A common laboratory-scale protocol is as follows:

-

Grinding: Dry star anise fruits are ground into a fine powder.

-

Soxhlet Extraction: The powdered material is extracted with 95% ethanol in a Soxhlet apparatus for approximately 2-5 hours.[13]

-

Solvent Evaporation: The ethanol extract is concentrated under reduced pressure to yield a viscous oil.

-

Aqueous Dissolution: The oil is dissolved in hot water (around 80°C) to separate water-soluble compounds from essential oils.

-

Purification: The aqueous solution can be further purified by techniques such as liquid-liquid extraction and recrystallization to obtain pure shikimic acid.

HPLC Analysis of Shikimic Acid

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of shikimic acid.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic mobile phase of 0.1% o-phosphoric acid in water is effective.[14]

-

Detection: UV detection at 210 nm is suitable due to the chromophore in the shikimic acid molecule.

-

Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from shikimic acid standards.

Shikimate Dehydrogenase Inhibition Assay

This spectrophotometric assay measures the activity of shikimate dehydrogenase (SDH), a key enzyme in the shikimate pathway, and can be adapted to screen for inhibitors.

-

Principle: The assay monitors the reduction of NADP⁺ to NADPH, which is accompanied by an increase in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.8)

-

Shikimic acid (substrate)

-

NADP⁺ (cofactor)

-

Purified shikimate dehydrogenase enzyme

-

Test compound (potential inhibitor)

-

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, shikimic acid, and NADP⁺.

-

Add the test compound at various concentrations (or a vehicle control).

-

Initiate the reaction by adding the purified SDH enzyme.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The initial reaction rate is determined from the linear portion of the absorbance versus time plot.

-

The inhibitory effect of the test compound is calculated by comparing the reaction rate in its presence to the control.

-

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Hazards: May cause eye and skin irritation. May cause respiratory and digestive tract irritation.[9] In case of contact, flush the affected area with plenty of water.[9]

References

- 1. Shikimic acid (SA) inhibits neuro-inflammation and exerts neuroprotective effects in an LPS-induced in vitro and in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ââShikimic Acid: The Natural Antioxidant Powering The Future Of Clean Skincareâ-www.china-sinoway.com [china-sinoway.com]

- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 6. hmdb.ca [hmdb.ca]

- 7. benchchem.com [benchchem.com]

- 8. Shikimic acid (SA) inhibits neuro-inflammation and exerts neuroprotective effects in an LPS-induced in vitro and in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Surgical & Cosmetic Dermatology | Shikimic acid: a potential active principle for skin exfoliation [surgicalcosmetic.org.br]

- 10. [PDF] Shikimic acid (SA) inhibits neuro-inflammation and exerts neuroprotective effects in an LPS-induced in vitro and in vivo model | Semantic Scholar [semanticscholar.org]

- 11. chem.washington.edu [chem.washington.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

An In-depth Technical Guide to 2,2-Difluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropropane (CAS No. 420-45-1), a gem-difluorinated aliphatic hydrocarbon, is a compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The introduction of the difluoromethyl group can profoundly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and conformational preferences.[1] Consequently, 2,2-difluoropropane serves as a crucial building block for the synthesis of complex fluorinated molecules.[1] It has also been explored as a potential refrigerant, solvent, and etching agent in the electronics industry, offering a more environmentally benign alternative to chlorofluorocarbons (CFCs).[2]

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectroscopic characterization of 2,2-difluoropropane.

Chemical Structure and Identification

2,2-Difluoropropane, also known as dimethyldifluoromethane, is a propane derivative where two fluorine atoms are attached to the central carbon atom.[2]

Structural Formula:

| Identifier | Value |

| IUPAC Name | 2,2-difluoropropane[2] |

| CAS Number | 420-45-1[2] |

| Molecular Formula | C₃H₆F₂[2] |

| SMILES | CC(C)(F)F[2] |

| InChI | InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3[2] |

| InChIKey | YZXSQDNPKVBDOG-UHFFFAOYSA-N[2] |

Physicochemical Properties

2,2-Difluoropropane is a flammable gas under standard conditions.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 80.08 g/mol [2] |

| Monoisotopic Mass | 80.04375652 Da[2] |

| Boiling Point | -1°C[2] |

| Melting Point | -104.8°C[2] |

| Density | 0.92 g/cm³[2] |

| Vapor Pressure | 2010 mmHg at 25°C[2] |

| Refractive Index | 1.292[2] |

| LogP | 1.66150[2] |

Synthesis of 2,2-Difluoropropane

The industrial production of 2,2-difluoropropane primarily relies on two main strategies: vapor-phase catalytic fluorination and the Swarts reaction.[3]

Vapor-Phase Catalytic Fluorination of 2,2-Dichloropropane

This is the most common industrial method, favored for its continuous nature and high throughput.[3] It involves the reaction of 2,2-dichloropropane with anhydrous hydrogen fluoride (HF) in the gas phase over a solid catalyst.[3]

Experimental Protocol:

-

Reaction Setup: A high-pressure reactor is charged with 2,2-dichloropropane and a suitable catalyst (e.g., activated alumina or other metal-based fluorination catalysts).[1][4]

-

Reaction: The reactor is heated to a temperature between 250-400°C.[1][5] A controlled flow of anhydrous hydrogen fluoride gas is then introduced.[4] The reaction is maintained under pressure for a specified time.[4]

-

Work-up and Purification: After the reaction, the reactor is cooled, and excess hydrogen fluoride is carefully vented into a scrubber.[4] The gaseous product stream, containing 2,2-difluoropropane, hydrogen chloride (HCl), and unreacted starting materials, is passed through a cooling system to condense the organic components.[3] The crude product is then scrubbed with water and a basic solution to remove HCl and unreacted HF, followed by fractional distillation to isolate the pure 2,2-difluoropropane.[3]

References

A Technical Guide to the Global Warming Potential of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the global warming potential (GWP) of 1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa. A potent greenhouse gas, HFC-236fa is utilized in various specialized applications, including as a fire suppressant, refrigerant, and in the electronics industry. This document consolidates key data on its GWP across different time horizons, its atmospheric lifetime, and its physicochemical properties. Furthermore, it outlines detailed experimental and computational methodologies for the determination of its GWP, providing a foundational resource for researchers and professionals in fields where the environmental impact of such compounds is a critical consideration.

Introduction

This compound (HFC-236fa) is a synthetic chemical compound valued for its unique physical and chemical properties, including non-flammability and low toxicity.[1][2] These characteristics have led to its use as a replacement for ozone-depleting substances in various applications. However, HFC-236fa is a potent greenhouse gas, contributing to climate change due to its strong absorption of infrared radiation and long atmospheric persistence.[3][4] Understanding and quantifying its Global Warming Potential (GWP) is therefore crucial for environmental risk assessment and the development of sustainable alternatives.

The GWP is an index that compares the warming impact of a unit mass of a greenhouse gas to that of carbon dioxide over a specific time horizon.[5][6] This guide details the GWP of HFC-236fa and the methodologies used for its determination.

Physicochemical and Environmental Properties

A summary of the key physicochemical and environmental properties of HFC-236fa is presented in Table 1. This data is essential for understanding its behavior and fate in the atmosphere.

| Property | Value | References |

| Chemical Formula | C₃H₂F₆ | [7] |

| Molecular Weight | 152.04 g/mol | [7] |

| Boiling Point | -1.4 °C | [1][7] |

| Melting Point | -93.6 °C | [1][7] |

| Density (liquid) | 1.371 g/cm³ | [7] |

| Atmospheric Lifetime | 209 - 240 years | |

| Ozone Depletion Potential (ODP) | 0 | [1] |

Global Warming Potential (GWP)

The GWP of HFC-236fa has been evaluated by the Intergovernmental Panel on Climate Change (IPCC) and other scientific bodies. The values vary depending on the time horizon considered, reflecting the compound's long atmospheric lifetime. A summary of these values is provided in Table 2.

| Time Horizon | GWP Value | References |

| 20-year | 6,300 - 8,100 | |

| 100-year | 8,060 - 9,810 | [8] |

| 500-year | 7,660 |

Methodologies for GWP Determination

The GWP of a compound is not measured directly but is calculated from two primary factors: its radiative efficiency (RE) and its atmospheric lifetime.[1] The methodologies for determining these parameters can be experimental or computational.

Radiative Efficiency Determination

Radiative efficiency is a measure of how effectively a molecule absorbs infrared radiation, thereby contributing to the greenhouse effect.[1]

This protocol outlines the determination of the infrared absorption cross-section of HFC-236fa, which is used to calculate its radiative efficiency. The methodology is based on established techniques for gas-phase infrared spectroscopy.[3][9]

Objective: To measure the integrated absorption cross-section of HFC-236fa in the infrared region (typically 500-4000 cm⁻¹).

Materials and Equipment:

-

High-resolution Fourier Transform Infrared (FTIR) spectrometer

-

Gas cell with a known path length (e.g., 10 cm or a multi-pass cell for longer path lengths) and infrared-transparent windows (e.g., KBr or ZnSe)

-

High-purity HFC-236fa gas

-

High-purity nitrogen (N₂) or other inert buffer gas

-

High-precision pressure gauges (e.g., capacitance manometers)

-

Temperature-controlled chamber or jacket for the gas cell

-

Vacuum line and pump

-

Gas mixing system

Procedure:

-

System Preparation:

-

Evacuate the gas cell and the gas handling lines to a high vacuum (<10⁻⁴ torr) to remove any residual gases and moisture.

-

Record a background spectrum of the evacuated cell. This will be used to correct the sample spectrum.

-

-

Sample Preparation:

-

Prepare a dilute mixture of HFC-236fa in the inert buffer gas (e.g., N₂) at a known concentration. This is typically done by manometric methods in a mixing vessel. The concentration should be chosen to ensure that the absorption is within the linear range of the Beer-Lambert law.

-

-

Spectral Acquisition:

-

Introduce the gas mixture into the gas cell to a known pressure.

-

Allow the gas mixture to equilibrate to the desired temperature (typically 298 K).

-

Record the FTIR spectrum of the sample at a high resolution (e.g., ≤ 0.5 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Convert the recorded transmission spectrum to an absorbance spectrum.

-

Subtract the background spectrum from the sample spectrum.

-

Calculate the absorption cross-section (σ(ν)) at each wavenumber (ν) using the Beer-Lambert law: σ(ν) = A(ν) / (c * l) where A(ν) is the absorbance at wavenumber ν, c is the concentration of HFC-236fa, and l is the path length of the gas cell.

-

Integrate the absorption cross-section over the entire infrared spectrum to obtain the integrated band strength.

-

-

Radiative Efficiency Calculation:

-

The radiative efficiency is then calculated from the integrated absorption cross-section using a radiative transfer model, as outlined in IPCC guidelines.[10]

-

Computational methods can be used to predict the infrared spectrum and radiative efficiency of molecules.[7][11]

Objective: To calculate the vibrational frequencies and infrared intensities of HFC-236fa to predict its infrared spectrum and radiative efficiency.

Methodology:

-

Molecular Geometry Optimization:

-

The molecular geometry of HFC-236fa is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311G**.[7]

-

-

Vibrational Frequency Calculation:

-

Vibrational frequencies and infrared intensities are calculated at the optimized geometry.

-

-

Spectral Simulation:

-

The calculated frequencies and intensities are used to generate a simulated infrared spectrum.

-

-

Radiative Efficiency Calculation:

-

The simulated spectrum is then used to calculate the radiative efficiency using a radiative transfer model.

-

Atmospheric Lifetime Determination

The atmospheric lifetime of HFC-236fa is primarily determined by its reaction with the hydroxyl radical (OH) in the troposphere.[12]

This technique is used to measure the rate constant of the reaction between HFC-236fa and the OH radical.[13]

Objective: To determine the temperature-dependent rate constant for the reaction: OH + CF₃CH₂CF₃ → Products.

Materials and Equipment:

-

Pulsed photolysis laser (e.g., excimer laser) to generate OH radicals.

-

Pulsed probe laser (e.g., dye laser) to detect OH radicals via laser-induced fluorescence.

-

Fluorescence detector (e.g., photomultiplier tube with appropriate filters).

-

Temperature-controlled reaction cell.

-

Flow controllers for HFC-236fa, an OH precursor (e.g., H₂O₂ or HNO₃), and a buffer gas (e.g., He or N₂).

-

Pressure gauges.

Procedure:

-

Radical Generation: A pulse of UV light from the photolysis laser dissociates a precursor molecule to produce OH radicals.

-

Reaction: The OH radicals react with HFC-236fa in the reaction cell.

-

Detection: The concentration of OH radicals is monitored over time by laser-induced fluorescence using the probe laser. The probe laser is tuned to an absorption line of the OH radical, and the resulting fluorescence is detected.

-

Kinetic Analysis: By varying the delay time between the photolysis and probe laser pulses, a decay profile of the OH radical concentration is obtained. The pseudo-first-order rate constant is determined from the slope of a plot of the OH decay rate versus the concentration of HFC-236fa.

-

Atmospheric Lifetime Calculation: The atmospheric lifetime (τ) is calculated from the rate constant (kOH) and the average global concentration of OH radicals ([OH]): τ = 1 / (kOH * [OH])

Smog chambers are large, controlled environments used to simulate atmospheric conditions and study the degradation of chemical compounds.[14]

Objective: To determine the atmospheric lifetime of HFC-236fa under simulated atmospheric conditions.

Materials and Equipment:

-

Large volume (typically > 1 m³) environmental chamber made of inert material (e.g., Teflon film).

-

Light source to simulate solar radiation (e.g., xenon arc lamps or blacklights).

-

Instrumentation to monitor the concentration of HFC-236fa and other relevant species (e.g., GC-MS, FTIR).

-

Systems for introducing known concentrations of reactants (HFC-236fa, NOx, ozone, etc.) and controlling temperature and humidity.

Procedure:

-

Chamber Preparation: The chamber is cleaned and filled with purified air.

-

Reactant Injection: Known concentrations of HFC-236fa and an OH radical precursor (e.g., nitrous acid or an alkene) are introduced into the chamber.

-

Irradiation: The chamber is irradiated with the light source to initiate photochemical reactions and the formation of OH radicals.

-

Monitoring: The concentration of HFC-236fa is monitored over time.

-

Data Analysis: The decay of HFC-236fa is used to determine its reaction rate with OH radicals, from which the atmospheric lifetime can be calculated.

Visualizations

The following diagrams illustrate the workflows for determining the Global Warming Potential of a compound like HFC-236fa.

Caption: Overall workflow for GWP determination.

Caption: Workflow for Radiative Efficiency determination.

Caption: Workflow for Atmospheric Lifetime determination.

Conclusion

This compound is a potent greenhouse gas with a significant Global Warming Potential, primarily due to its strong infrared absorption and long atmospheric lifetime. This guide has provided a consolidated source of quantitative data and detailed methodologies for the determination of its GWP. For researchers and professionals in drug development and other industries where precision and environmental responsibility are paramount, a thorough understanding of the climate impact of such compounds is essential. The outlined experimental and computational protocols serve as a valuable resource for conducting further research and for the evaluation of alternative compounds with lower environmental impact.

References

- 1. Global warming potential | Minimum.com [minimum.com]

- 2. scribd.com [scribd.com]

- 3. infinitalab.com [infinitalab.com]

- 4. How Global Warming Potential (GWP) is Calculated - Donnelly Mech [donnellymech.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Atmospheric chemistry: Fundamentals and experimental techniques (Book) | OSTI.GOV [osti.gov]

- 7. ASTM E1252 - Obtaining Infrared Spectra for Qualitative Analysis [appliedtesting.com]

- 8. Atmospheric chemistry. Fundamentals and experimental techniques (Book) | OSTI.GOV [osti.gov]

- 9. matestlabs.com [matestlabs.com]

- 10. ipcc.ch [ipcc.ch]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. ipcc.ch [ipcc.ch]

- 13. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]

- 14. Application of smog chambers in atmospheric process studies - PMC [pmc.ncbi.nlm.nih.gov]

The Atmospheric Persistence of HFC-236fa: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the atmospheric lifetime of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa), a hydrofluorocarbon used as a fire suppressant and refrigerant. Understanding its atmospheric persistence is crucial for evaluating its environmental impact. This document summarizes key quantitative data, details the experimental protocols used for its assessment, and visualizes its atmospheric degradation pathway.

Quantitative Atmospheric Data for HFC-236fa

The atmospheric lifetime of HFC-236fa is a critical parameter for determining its potential environmental impact, including its contribution to global warming. The table below summarizes the reported atmospheric lifetimes and related kinetic data from various scientific studies.

| Parameter | Value | Reference(s) |

| Atmospheric Lifetime | 210 years | [1] |

| 242 years | [2] | |

| ~9.3 years (Note: This value appears to be an outlier) | [3] | |

| Primary Atmospheric Sink | Reaction with Hydroxyl (OH) radicals | [4][5] |

| Temperature-Dependent Rate Coefficient for OH Reaction (k₁) | k₁ = (1.60 ± 0.40) × 10⁻¹² exp(-(2450 ± 150)/T) cm³ molecule⁻¹ s⁻¹ (over 269-413 K) | [1] |

| Rate Coefficient for Reaction with O(¹D) (k₂b) | (4.5 ± 1.9) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | [1] |

Experimental Determination of Atmospheric Lifetime

The atmospheric lifetime (τ) of HFC-236fa is primarily determined by its rate of reaction with the hydroxyl radical (OH), the atmosphere's primary cleaning agent.[4][5] The lifetime is inversely proportional to the rate constant (k) of this reaction and the average global concentration of OH radicals. The most common and accurate method for determining the rate constant for the reaction between HFC-236fa and OH radicals is the Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) technique.[1]

Experimental Protocol: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This method allows for direct measurement of the decay rate of OH radicals in the presence of a known concentration of HFC-236fa.

1. Reaction Chamber Setup:

-

A temperature-controlled reaction cell is used to house the gas mixture.

-

The cell is equipped with inlet and outlet ports for the controlled flow of gases.

-

Baffles are placed on the arms of the cell to minimize scattered light from the photolysis and probe lasers.

2. Generation of OH Radicals:

-

Hydroxyl radicals are typically generated by the pulsed laser photolysis of a precursor molecule at a specific wavelength. A common precursor is hydrogen peroxide (H₂O₂) or nitric acid (HNO₃).

-

For example, an excimer laser operating at 248 nm (KrF) can be used to photolyze H₂O₂ to produce two OH radicals.

3. Monitoring of OH Radical Concentration:

-

The concentration of OH radicals is monitored over time using laser-induced fluorescence.

-

A tunable dye laser (the probe laser), typically pumped by a Nd:YAG laser, is tuned to an excitation wavelength of a specific rovibronic transition of the OH radical (e.g., the A²Σ⁺ ← X²Πᵢ (1,0) band around 282 nm).

-

The subsequent fluorescence emitted by the excited OH radicals (around 308 nm) is collected at a right angle to the laser beams using a photomultiplier tube (PMT).

-

A filter is placed in front of the PMT to ensure that only the OH fluorescence is detected.

4. Kinetic Measurement:

-

The experiment is initiated by the photolysis laser pulse, which creates a uniform concentration of OH radicals.

-

The probe laser is fired at varying time delays after the photolysis pulse.

-

The intensity of the fluorescence signal, which is proportional to the OH concentration, is recorded at each time delay.

-

The decay of the OH fluorescence signal is monitored in the absence and presence of HFC-236fa.

5. Data Analysis:

-

The temporal profile of the OH radical concentration follows pseudo-first-order kinetics in the presence of a large excess of HFC-236fa.

-

The observed first-order decay rate (k') is plotted against the concentration of HFC-236fa.

-

The slope of this plot yields the bimolecular rate constant (k) for the reaction between OH and HFC-236fa.

The following workflow diagram illustrates the experimental process:

Atmospheric Degradation Pathway of HFC-236fa

The atmospheric degradation of HFC-236fa is initiated by the abstraction of a hydrogen atom by a hydroxyl radical.[3][6] This initial reaction is the rate-limiting step and thus determines the atmospheric lifetime of the molecule. The resulting fluoroalkyl radical undergoes a series of reactions, primarily with molecular oxygen, leading to the formation of more stable, oxygenated products.

The following diagram illustrates the initial steps of the atmospheric degradation pathway of HFC-236fa:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Kinetic Study of the Inhibition Mechanism of this compound (HFC-236fa) on Hydrogen Combustion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorocarbons.org [fluorocarbons.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermodynamic Properties of R-236fa

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropane, commercially known as R-236fa, is a hydrofluorocarbon (HFC) refrigerant. It has seen application in specialized air-conditioning systems, such as those in military marine equipment, and as a replacement for older refrigerants like R-114 and R-124.[1][2][3] Its non-flammable nature and specific thermodynamic characteristics make it suitable for certain high-temperature cooling applications.[2] This guide provides a comprehensive overview of the core thermodynamic properties of R-236fa, detailed experimental protocols for their determination, and a visualization of the interrelation of these properties.

Core Thermodynamic and Physical Properties

A summary of the fundamental physical and thermodynamic properties of R-236fa is presented below. These values are crucial for modeling its behavior in refrigeration cycles and other thermal management systems.

| Property | Value | Units |

| Chemical Formula | CF₃CH₂CF₃ | - |

| Molecular Weight | 152.04 | g/mol |

| Boiling Point (at 1.013 bar) | -1.49 | °C |

| Critical Temperature | 124.9 | °C |

| Critical Pressure | 32.0 | bar |

| Critical Density | 551 | kg/m ³ |

| Ozone Depletion Potential (ODP) | 0 | - |

| Global Warming Potential (GWP, IPCC AR4) | 9810 | - |

| ASHRAE Safety Classification | A1 | - |

Saturated R-236fa Properties

The following tables detail the thermodynamic properties of R-236fa in its saturated liquid and vapor phases at various temperatures. These properties are essential for analyzing the performance of refrigeration cycles.

Table 1: Saturated R-236fa Properties by Temperature

| Temp (°C) | Sat. Pressure (bar) | Liquid Density ( kg/m ³) | Vapor Density ( kg/m ³) | Liquid Enthalpy (kJ/kg) | Vapor Enthalpy (kJ/kg) | Liquid Entropy (kJ/kg·K) | Vapor Entropy (kJ/kg·K) |

| -20 | 0.438 | 1502.4 | 3.244 | 176.31 | 344.77 | 0.9101 | 1.5755 |

| -10 | 0.701 | 1472.3 | 5.053 | 188.10 | 351.71 | 0.9557 | 1.5774 |

| 0 | 1.078 | 1441.4 | 7.582 | 200.00 | 358.64 | 1.0000 | 1.5808 |

| 10 | 1.597 | 1409.6 | 11.02 | 212.04 | 365.53 | 1.0432 | 1.5852 |

| 20 | 2.290 | 1376.9 | 15.61 | 224.25 | 372.35 | 1.0853 | 1.5905 |

| 30 | 3.190 | 1343.0 | 21.70 | 236.66 | 379.06 | 1.1266 | 1.5963 |

| 40 | 4.330 | 1307.8 | 29.69 | 249.31 | 385.60 | 1.1673 | 1.6023 |

| 50 | 5.760 | 1271.0 | 40.10 | 262.24 | 391.91 | 1.2075 | 1.6083 |

Source:[5] (Note: Original entropy values in J/kg·K were converted to kJ/kg·K)

Transport Properties

Transport properties such as viscosity and thermal conductivity are critical for heat transfer calculations and equipment design.

Table 2: Transport and Other Properties at 25°C

| Property | Phase | Value | Units |

| Specific Heat (Cp) | Liquid | 1.238 | kJ/(kg·K) |

| Specific Heat (Cp) | Vapor (1.013 bar) | 0.838 | kJ/(kg·K) |

| Viscosity | Liquid | 0.285 | 10⁻³ Pa·s (cP) |

| Viscosity | Vapor (1.013 bar) | 0.011 | 10⁻³ Pa·s (cP) |

| Thermal Conductivity | Liquid | 0.073 | W/(m·K) |

| Thermal Conductivity | Vapor (1.013 bar) | 0.013 | W/(m·K) |

| Surface Tension | - | 9.59 | 10⁻³ N/m |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-defined experimental methodologies. Below are detailed protocols for key measurements.

Vapor Pressure Measurement (Static Method)

The static method involves directly measuring the pressure of the vapor in equilibrium with its liquid phase at a constant temperature.

-

Apparatus Setup: A constant-volume sample cell is connected to a high-precision pressure transducer and a vacuum pump. The cell is placed within a constant-temperature bath capable of maintaining the desired temperature with high stability.

-

Sample Preparation: A small amount of R-236fa is introduced into the sample cell. The sample is then thoroughly degassed to remove any non-condensable gases. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace, and then thawing the sample.

-

Equilibrium and Measurement: The temperature of the bath is set and allowed to stabilize. The apparatus is left for a sufficient period to ensure thermal and phase equilibrium is reached between the liquid and vapor phases of the R-236fa.

-

Data Acquisition: Once equilibrium is established, the vapor pressure is recorded from the pressure transducer. This process is repeated at various temperatures to obtain a vapor pressure curve.

Density Measurement (Vibrating Tube Densitometer)

This method relies on the principle that the natural frequency of an oscillating U-shaped tube changes with the density of the fluid it contains.

-

Apparatus and Calibration: A vibrating U-tube densitometer is used, which is connected to a high-pressure syringe pump and a temperature-controlled housing. The instrument is calibrated using two fluids with well-known densities that bracket the expected density range of R-236fa (e.g., vacuum and deionized water). This calibration establishes the relationship between the oscillation period and fluid density.

-

Sample Loading: The R-236fa sample is carefully introduced into the oscillating U-tube, ensuring no gas bubbles are present, as they would significantly affect the measured density.

-

Measurement: The sample is brought to the desired temperature and pressure. The instrument electronically excites the U-tube, causing it to vibrate at its natural frequency.[7] This frequency (or its period) is precisely measured.

-

Calculation: Using the predetermined calibration constants, the density of the R-236fa sample is calculated from the measured oscillation period. Measurements are taken across a range of temperatures and pressures.

Specific Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.

-

Apparatus and Calibration: A differential scanning calorimeter is calibrated for heat flow using a standard material with a known specific heat, such as sapphire.

-

Sample Preparation: A small, precisely weighed amount of liquid R-236fa is hermetically sealed in a sample pan. An identical empty pan is used as a reference.

-

Measurement Procedure: The measurement consists of three sequential runs under identical conditions (e.g., purge gas flow, heating rate):

-

Baseline Run: Both the sample and reference pans are empty to measure the instrumental heat flow difference.

-

Reference Run: The sapphire standard is placed in the sample position.

-

Sample Run: The R-236fa sample is measured.

-

-

Data Analysis: Each run involves heating the pans at a controlled rate (e.g., 20 °C/min) over the desired temperature range.[8] The specific heat capacity of R-236fa is then calculated by comparing the heat flow difference between the sample and the baseline to the heat flow difference between the sapphire standard and the baseline.[4][6]

Visualization of Thermodynamic Relationships

The following diagram illustrates a simplified workflow for the experimental determination of key thermodynamic properties of a refrigerant like R-236fa.

Caption: Workflow for Determining Thermodynamic Properties of R-236fa.

References

- 1. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 2. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 3. Measuring Viscosity - PSL [psl-rheotek.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. mse.ucr.edu [mse.ucr.edu]

An In-Depth Technical Guide to the Phase Diagram of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram and thermophysical properties of 1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa. This hydrofluorocarbon is recognized for its applications as a refrigerant, fire suppressant, and foaming agent, and is also explored as a building block in the synthesis of advanced materials and pharmaceuticals.

Thermophysical Properties of this compound

The fundamental thermophysical properties of HFC-236fa are summarized in the table below. These values are critical for understanding the phase behavior of the substance under different conditions of temperature and pressure.

| Property | Value | Units |

| Chemical Formula | C₃H₂F₆ | - |

| Molecular Weight | 152.04 | g/mol |

| Melting Point | -93.6 to -103 | °C |

| Boiling Point (at 1 atm) | -1.4 | °C |

| Critical Temperature | 124.9 | °C |

| Critical Pressure | 3.20 | MPa |

| Critical Density | 551.3 | kg/m ³ |

| Triple Point Temperature | 179.6 | K |

| Triple Point Pressure | 160.33 | Pa |

Phase Diagram Overview

The phase diagram of a substance graphically represents its physical states at different temperatures and pressures. For this compound, the phase diagram is characterized by three distinct regions corresponding to the solid, liquid, and gaseous phases. The lines separating these regions represent the conditions at which phase transitions occur.

-

Vapor Pressure Curve: This curve delineates the boundary between the liquid and gas phases. It begins at the triple point and extends to the critical point. Along this line, the liquid and vapor phases are in equilibrium.

-

Fusion Curve: This line separates the solid and liquid phases. It starts at the triple point and slopes upwards, indicating that the melting point of HFC-236fa increases with pressure.

-

Sublimation Curve: This curve marks the boundary between the solid and gas phases. It originates at the triple point and extends to lower pressures and temperatures. Along this line, the solid and vapor phases are in equilibrium.

Due to the limited availability of comprehensive experimental data for the fusion and sublimation curves in publicly accessible literature, a complete, detailed phase diagram is not presented here. However, the provided thermophysical data allows for a conceptual understanding of its phase behavior.

Experimental Protocols for Phase Diagram Determination

The determination of a substance's phase diagram involves a series of experiments to identify the precise temperatures and pressures at which phase transitions occur. The following are detailed methodologies for key experiments.

Vapor-Liquid Equilibrium (VLE) Determination using the Static-Analytic Method

The static-analytic method is a precise technique for measuring VLE data.

Apparatus:

-

A thermostatically controlled equilibrium cell with a magnetic stirrer.

-

High-precision temperature and pressure sensors.

-

A vacuum pump.

-

A system for introducing and removing the substance.

-

A gas chromatograph (GC) for composition analysis.

Procedure:

-

The equilibrium cell is first evacuated to remove any residual gases.

-

A known amount of degassed HFC-236fa is then charged into the cell.

-

The cell is brought to the desired temperature and the contents are stirred to ensure thermal equilibrium.

-

The pressure inside the cell is continuously monitored until it stabilizes, indicating that vapor-liquid equilibrium has been reached.

-

Once equilibrium is established, small samples of the liquid and vapor phases are carefully withdrawn and their compositions are analyzed using a gas chromatograph.

-

This procedure is repeated at various temperatures to map out the vapor pressure curve.

Solid-Liquid Equilibrium (SLE) Determination using Cooling Curve Analysis

The cooling curve method is employed to determine the freezing and melting points of a substance at a given pressure.

Apparatus:

-

A sample container.

-

A temperature sensor (e.g., a thermocouple or a platinum resistance thermometer).

-

A controlled cooling/heating system.

-

A data acquisition system to record temperature as a function of time.

Procedure:

-

A sample of liquid HFC-236fa is placed in the sample container.

-

The sample is cooled at a constant rate.

-

The temperature of the sample is recorded at regular time intervals.

-

A plot of temperature versus time (the cooling curve) is generated.

-

A plateau or a change in the slope of the cooling curve indicates the onset of solidification (freezing point). The temperature at this point is the freezing point at that pressure.

-

The process can be reversed by heating the solid sample to determine the melting point.

-

By conducting these measurements at different pressures, the fusion curve can be constructed.

Logical Workflow for Pharmaceutical Synthesis

While HFC-236fa is not directly used in signaling pathways, its unique chemical properties make it a valuable building block in the synthesis of complex fluorinated organic molecules, including pharmaceuticals. The introduction of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The following diagram illustrates a generalized workflow for the incorporation of a hexafluoropropane moiety into a potential drug candidate.

The Solubility of HFC-236fa in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa), a compound of significant interest in various industrial and scientific applications. Understanding its solubility in a range of organic solvents is crucial for process design, formulation development, and safety assessments. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of HFC-236fa has been investigated in select organic solvents, primarily focusing on lubricants and hydrocarbons due to its application as a refrigerant. The following tables summarize the available quantitative data from peer-reviewed literature.

Table 1: Solubility of HFC-236fa in Hydrocarbon Solvents

| Organic Solvent | Temperature (K) | Pressure (kPa) | HFC-236fa Mole Fraction (Liquid Phase) | HFC-236fa Mole Fraction (Vapor Phase) |

| Propane (R-290) | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

Note: While a study by Bobbo et al. (2000b) on the vapor-liquid equilibrium of HFC-236fa and propane is cited in the literature, the specific data points were not accessible through the conducted searches.[1]